REACTION_CXSMILES
|
[CH3:1]C(C1NC(=O)N(CC=C)C1=O)C.N1C2C(=CC=CC=2)[CH:16]=[C:15]1[CH2:23][CH:24]1[NH:28][C:27](=[O:29])[N:26]([CH2:30][CH:31]=[CH2:32])[C:25]1=[O:33]>>[CH3:1][CH:15]([CH3:16])[CH2:23][CH:24]1[NH:28][C:27](=[O:29])[N:26]([CH2:30][CH:31]=[CH2:32])[C:25]1=[O:33]
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Name
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5-(1-methylethyl)-3-(2-propenyl)-2,4-imidazolidinedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1C(N(C(N1)=O)CC=C)=O
|
Name
|
5-(1H-indol-2-ylmethyl)-3-(2-propenyl)-2,4-imidazolidinedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)CC1C(N(C(N1)=O)CC=C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(CC1C(N(C(N1)=O)CC=C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |